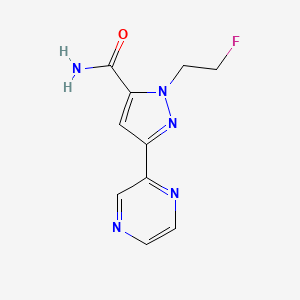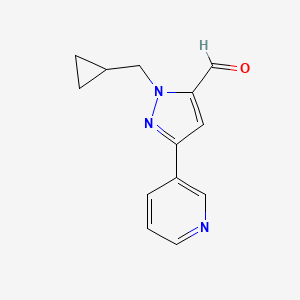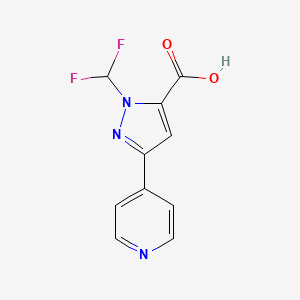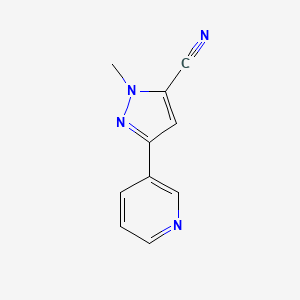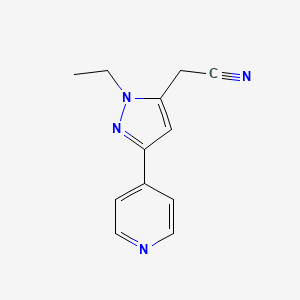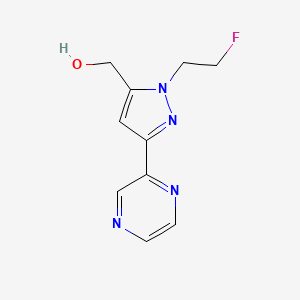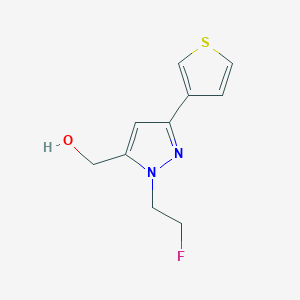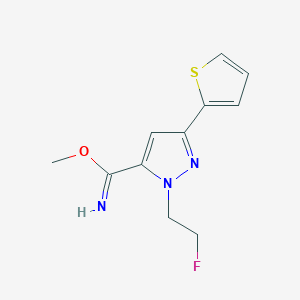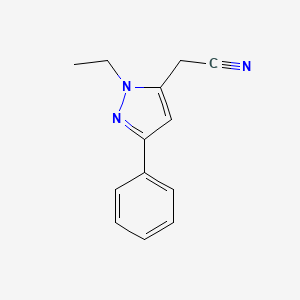![molecular formula C9H8F3N3O B1479682 2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile CAS No. 2098008-93-4](/img/structure/B1479682.png)
2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
説明
The compound “2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile” is a type of pyrazole derivative. Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
The synthesis of pyrazole derivatives has attracted the interest of medicinal and organic chemists due to their biological and medicinal properties . A green strategy for the synthesis of similar compounds has been developed by Bihani et al., which involves a four-component reaction of a mixture of ethyl acetoacetate, hydrazine hydrate, aldehyde, and malononitrile in boiling water .Molecular Structure Analysis
Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . There are four isomeric structures for pyranopyrazole including: pyrano [2,3- c ]pyrazole, pyrano [3,2- c ]pyrazole, pyrano [3,4- c ]pyrazole, and pyrano [4,3- c ]pyrazole .Chemical Reactions Analysis
The chemo- and regioselective defluorinative [3 + 3] annulation of (trifluoromethyl)alkenes and pyrazolones gives rise to various useful 6-fluoro-1,4-dihydropyrano [2,3-c]pyrazoles in high yields . This reaction distinguishes the different nucleophilic sites of pyrazolones .Physical And Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . More complex structures with various relevant examples can be formed from them .科学的研究の応用
Synthesis and Chemical Properties
Facile Synthesis of Fused Polyheterocycles : Research shows the synthesis of trifluoromethylpyrazolone-tethered trisubstituted methane derivatives in acetonitrile solvent, leading to the creation of annulated fused polyheterocyclic products including trifluoromethylated benzo[6,7]chromeno[2,3-c]pyrazole-5,10-dione derivatives. These findings are essential for understanding the chemical properties and potential applications of such compounds (Duan et al., 2020).
Trifluoromethylazoles and pKa Determination : Another study focused on the synthesis of trifluoromethylazoles, determining the pKa values of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. This research has implications for the use of such compounds in measuring pH in biological media (Jones et al., 1996).
Applications in Drug Discovery and Biological Research
Synthesis and Antioxidant Activity : A study demonstrated the use of 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as a key intermediate for synthesizing polyfunctionally substituted heterocycles. These compounds were evaluated as antioxidants, with some showing activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Synthesis of Spirooxindoles : Research on the multicomponent transformation of various compounds to produce spirooxindoles, which possess significant biological activity and drug discovery applications, highlights the potential pharmaceutical importance of these compounds (Ryzhkova et al., 2021).
作用機序
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, often exhibit diverse biological activities and have found applications as drugs and agrochemicals .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, often altering their chemical, physical, and biological properties .
Biochemical Pathways
It is known that trifluoromethylated pyrazoles, which this compound is a part of, play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Result of Action
It is known that pyrazole derivatives can exhibit diverse biological activities .
将来の方向性
生化学分析
Biochemical Properties
2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound enhances its lipophilicity, which can influence its interaction with hydrophobic pockets in proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes. These changes can result in varied cellular responses, including alterations in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of enzymatic activity, depending on the nature of the interaction. For example, the compound may act as an inhibitor of certain kinases, thereby blocking their ability to phosphorylate target proteins. Additionally, the compound can influence gene expression by binding to transcription factors and modulating their activity. These molecular interactions collectively contribute to the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as changes in gene expression and metabolic activity. In vivo studies have also indicated that the compound can have long-term effects on tissue function, particularly in organs involved in detoxification and metabolism, such as the liver .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, the compound can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular and tissue function changes significantly beyond a certain dosage level. These findings highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, the compound’s interaction with cofactors such as NADH and FAD can modulate its metabolic activity, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as ABC transporters, which facilitate its uptake and efflux. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and overall activity within different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting signals can direct the compound to mitochondria, affecting mitochondrial function and energy metabolism .
特性
IUPAC Name |
2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O/c10-9(11,12)8-6-5-16-4-1-7(6)15(14-8)3-2-13/h1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKHRSUQHOSZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N(N=C2C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



